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CAS No.: 92235-99-9

Cat. No.: B1330869 Get Quote

Executive Summary & Scientific Rationale
Fibrin hydrogels represent the gold standard for fabricating Engineered Heart Tissues (EHTs)

due to their superior biocompatibility, tunable mechanical properties, and intrinsic ability to

promote angiogenesis. Unlike synthetic polymers, fibrin provides natural cell-adhesion motifs

(RGD sites) that facilitate cardiomyocyte alignment and electromechanical coupling.

However, fibrin presents two significant challenges in cardiac applications:

Rapid Degradation: Cardiomyocytes and fibroblasts secrete proteases (plasminogen

activators) that degrade fibrin networks within 48–72 hours.

Mechanical Mismatch: Native fibrin clots are softer (~0.1–1 kPa) than the adult myocardium

(~10–20 kPa).

This guide details a self-validating protocol to overcome these limitations using a modified

"Master Mix" casting technique, incorporating protease inhibitors (Aprotinin) and auxotonic load

(silicone posts) to drive tissue compaction and maturation.

Mechanism of Action
The formation of the hydrogel relies on the enzymatic cleavage of fibrinogen by thrombin. In

tissue engineering, we hijack this coagulation cascade to encapsulate cells before the network
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Figure 1:The enzymatic polymerization of fibrin.[1][2] Note the critical role of Aprotinin in

blocking Plasmin-mediated degradation, ensuring construct longevity.

Reagent Preparation & Formulation
Precise stoichiometry is required to balance gelation speed with handling time. The following

formulation yields a Final Fibrin Concentration of ~4 mg/mL, optimized for iPSC-Cardiomyocyte

(iPSC-CM) spreading and compaction.

Table 1: Stock Solution Preparation
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Component
Stock
Concentration

Preparation Notes Storage

Fibrinogen 20 mg/mL

Dissolve bovine

fibrinogen in warm

(37°C) saline (0.9%

NaCl). Do not vortex

(shears protein). Filter

sterilize (0.22 µm).

-20°C Aliquots

Thrombin 100 U/mL

Dissolve in 0.1%

BSA/PBS. Keep on

ice during use.

-80°C Aliquots

Aprotinin 33 mg/mL
Essential for inhibiting

lysis.
4°C

2x Medium 2x Conc.

DMEM based medium

prepared at 2x

concentration to

account for dilution by

fibrinogen/thrombin

volumes.

4°C

Matrigel Pure

Optional: 10% v/v

supplementation

improves attachment.

-20°C

Critical Insight: Fibrinogen solutions are often acidic. If the solution turns yellow (if phenol red is

present) or if cells die rapidly, verify pH. Neutralize with 1M HEPES if necessary.

Protocol: 3D EHT Fabrication
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This protocol utilizes a "Master Mix" approach to ensure homogenous cell distribution before

gelation occurs.

Phase 1: Mold & Post Preparation
Casting Molds: Use 2% agarose wells (negative molds) or PDMS molds.

Posts: Insert silicone (PDMS) posts into the wells. These posts serve as anchors; as the

fibrin compacts, it pulls against the posts, providing the auxotonic load necessary for

cardiomyocyte alignment.

Phase 2: The Master Mix (Per 1 mL of Gel)
Calculate volume based on 100 µL per EHT construct.

Prepare Cell Suspension: Dissociate iPSC-CMs. Required density: 10–15 × 10⁶ cells/mL of

final gel volume. Pellet cells.

Resuspend Cells: Resuspend the cell pellet in Reagent A (see below).

Prepare Reagent A (The "Safe" Mix): Combine the following on ice:

Fibrinogen Stock (20 mg/mL): 200 µL

2x Culture Medium: 500 µL

Aprotinin Stock: 1 µL (Final ~33 µg/mL)

Matrigel (Optional): 100 µL

Result: Cells are now in a non-clotting, nutrient-rich fibrinogen solution.

Prepare Reagent B (The Activator):

Thrombin Stock (100 U/mL): 30 µL

Water/PBS to adjust volume to match remaining requirement.

Phase 3: Casting (Time Sensitive)
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Work quickly. Gelation begins immediately upon mixing A and B.

Add Reagent B (Thrombin) to Reagent A (Cell/Fibrinogen mix).

Mix gently by pipetting up and down 3 times. Avoid bubbles.

Immediately pipette 100 µL of the mixture into each mold well, ensuring the liquid surrounds

the silicone posts.

Incubate: Place at 37°C for 60 minutes to ensure full polymerization.

Flooding: Gently add 2 mL of warm culture medium (containing 33 µg/mL Aprotinin) to the

dish.

Maturation & Stimulation Workflow[4][5]
Fibrin hydrogels are soft initially. The tissue must "compact" (shrink) to increase cell density

and stiffness.

Day 0: Casting
(Liquid -> Gel)

Day 1-3: Compaction
(Fibrin shrinks ~4x)

Auxotonic Load begins

Spontaneous Beating

Day 5: Electrical Stimulation
(1-2 Hz, 2V, 5ms pulses)

Tissue consolidates

Day 14: Analysis
(Force Measurement & Histology)

Maturation
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Figure 2:Experimental timeline. Stimulation is introduced only after the tissue has compacted

and anchored firmly to the posts.

Maintenance Protocol
Medium Change: Every 48 hours.

Aprotinin: MUST be added to every medium change (33 µg/mL) for the first 14 days. Failure

to do so will result in the tissue detaching from posts or disintegrating.

Characterization & Data Analysis
A. Contractile Force Measurement
The deflection of the silicone posts allows for non-invasive force measurement.

Formula:

: Force (mN)[3]

: Spring constant of the silicone post (determined by post length/diameter/Young's
modulus).

: Displacement of the post tip (measured via optical tracking).

B. Expected Results Table
Parameter Native Myocardium

Immature Fibrin
EHT

Mature Fibrin EHT
(Stimulated)

Young's Modulus 10–20 kPa < 1 kPa 2–5 kPa

Cell Alignment Anisotropic Isotropic
Anisotropic (Aligned

with force lines)

Force Generation 40–50 mN/mm² < 1 mN/mm² 5–15 mN/mm²

Conduction Velocity ~60 cm/s < 5 cm/s 15–25 cm/s
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Troubleshooting Guide
"The gel dissolved after 3 days."

Cause: Insufficient Aprotinin.

Fix: Increase Aprotinin to 50 µg/mL in the culture medium. Ensure fresh stock.

"The tissue is too soft/handling is difficult."

Cause: Fibrinogen concentration too low.

Fix: Increase initial Fibrinogen to 6–8 mg/mL. Note: Higher stiffness may reduce

cardiomyocyte spreading initially.

"Cells are clumping, not spreading."

Cause: Thrombin concentration too high (gelled too fast) or lack of ECM cues.

Fix: Reduce Thrombin to slow gelation; supplement master mix with 10% Matrigel or

Laminin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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